molecular formula C29H22N4O2S B11149161 2-((Z)-1-{3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-((Z)-1-{3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B11149161
M. Wt: 490.6 g/mol
InChI Key: GJTKOBSJEJQQBT-ONUIUJJFSA-N
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Description

2-((Z)-1-{3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the allyloxy and methylphenyl groups, and the final cyclization to form the thiazolo[3,2-a][1,3]benzimidazole core. Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Properties

Molecular Formula

C29H22N4O2S

Molecular Weight

490.6 g/mol

IUPAC Name

(2Z)-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C29H22N4O2S/c1-3-15-35-25-14-13-20(16-19(25)2)27-21(18-32(31-27)22-9-5-4-6-10-22)17-26-28(34)33-24-12-8-7-11-23(24)30-29(33)36-26/h3-14,16-18H,1,15H2,2H3/b26-17-

InChI Key

GJTKOBSJEJQQBT-ONUIUJJFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OCC=C

Origin of Product

United States

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